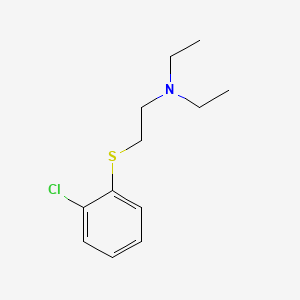

ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL-

Description

ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- is a substituted ethylamine derivative featuring a thioether linkage at the second carbon of the ethylamine backbone, with an ortho-chlorophenyl group and two ethyl substituents on the nitrogen atom. Notably, the ortho-chlorophenyl substituent introduces steric and electronic effects that differentiate it from para- or meta-substituted analogs .

Properties

CAS No. |

63918-04-7 |

|---|---|

Molecular Formula |

C12H18ClNS |

Molecular Weight |

243.80 g/mol |

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-N,N-diethylethanamine |

InChI |

InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

CYZPPNZUOVYZGC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCSC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-(o-Chlorophenyl)thio Intermediates

The 2-(o-chlorophenyl)thio group can be introduced via halogenation and subsequent nucleophilic substitution reactions. A representative method involves:

- Step 1: Bromination of thiophene derivatives or chlorobenzene derivatives under controlled low temperatures (0–10 °C) using brominating agents such as N-bromosuccinimide, bromine, or pyridinium hydrobromide salt in organic solvents like toluene or ethylene dichloride. This yields 2-bromo- or 2-chlorophenyl intermediates with high selectivity and yield.

- Step 2: Formation of Grignard reagents by reacting 2-bromo derivatives with magnesium chips in anhydrous solvents (ether, tetrahydrofuran, or toluene) at low temperatures (0–20 °C).

- Step 3: Reaction of the Grignard reagent with ethylene oxide to introduce the 2-thiophene ethanol or analogous alcohol intermediate. This step is followed by acidification and distillation to isolate the alcohol intermediate.

These steps are adapted from methods used in the synthesis of 2-thiophene ethylamine, which shares structural similarity in the thioether linkage and ethylamine side chain.

Coupling with N,N-Diethylaminoethyl Moiety

After obtaining the 2-(o-chlorophenyl)thio intermediate (such as 2-(o-chlorophenyl)thiol or 2-(o-chlorophenyl)thioethanol), the next step is to introduce the N,N-diethylamine group. This is typically achieved by:

- Nucleophilic substitution: Reacting the 2-(o-chlorophenyl)thioalkyl halide (e.g., bromide or chloride derivative) with diethylamine under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

- Thioether formation: The nucleophilic nitrogen attacks the alkyl halide, forming the thioether linkage to the diethylaminoethyl group.

- Purification: The product is purified by distillation or chromatography to yield Ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl- with high purity.

This approach is consistent with classical methods for synthesizing N,N-diethylaminoethyl thioethers, as documented in synthetic organic chemistry literature.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide, bromine, pyridinium hydrobromide | 2 to 10 | Toluene, ethylene dichloride | Controlled addition, 2–6 hours reaction time |

| Grignard Formation | Mg chips, 2-bromo derivative | 0 to 20 | Ether, THF, toluene | Anhydrous conditions, inert atmosphere |

| Ethylene Oxide Addition | Ethylene oxide | 10 to 20 | Same as Grignard reaction | Slow addition, acidification post-reaction |

| Nucleophilic Substitution | Diethylamine | Reflux | Ethanol, acetonitrile | Excess amine may be used to drive reaction |

| Purification | Distillation, chromatography | Variable | — | To isolate pure final compound |

Representative Patent Example

A Chinese patent (CN101885720B) describes a method for synthesizing 2-thiophene ethylamine via bromination, Grignard reaction, and ammonolysis steps. Although focused on the thiophene analog, the methodology is adaptable to the preparation of Ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl- due to structural similarities. Key highlights include:

- Use of low temperature bromination to obtain 2-bromo intermediates

- Grignard reagent formation and reaction with ethylene oxide to form alcohol intermediates

- Subsequent ammonolysis or nucleophilic substitution to introduce the amine group

- Mild reaction conditions and avoidance of toxic or expensive reagents

Summary of Preparation Routes

| Route No. | Key Steps | Advantages | Challenges |

|---|---|---|---|

| 1 | Bromination → Grignard → Ethylene oxide → Amine substitution | High selectivity, scalable | Requires moisture-free conditions |

| 2 | Direct nucleophilic substitution of halogenated phenylthioalkyl with diethylamine | Simpler, fewer steps | Possible side reactions |

| 3 | Multi-step synthesis via esterification and ammonolysis (from alcohol intermediate) | Mild conditions, cost-effective | Longer reaction times |

Chemical Reactions Analysis

ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include phosphorus pentasulfide for sulfurization, and basic conditions for condensation reactions . Major products formed from these reactions include aminothiophene derivatives and other thiophene-based compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Ethylamine derivatives, including 2-(o-chlorophenyl)thio-N,N-diethyl-, have shown promising results in drug development, especially in the treatment of bacterial infections and cancer. The compound's structural features enable it to interact effectively with biological targets.

Antibacterial Activity

Recent studies indicate that compounds similar to ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl- exhibit significant antibacterial properties. For instance, derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 12.5 to 100 μg/mL, demonstrating moderate to strong antibacterial activity .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies showed that it could inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and growth .

Agricultural Applications

The compound also finds applications in agriculture, particularly as a pesticide and herbicide.

Pesticidal Activity

Ethylamine derivatives have been evaluated for their effectiveness against pests and weeds. For example, similar compounds have been used to develop formulations that target specific pests while minimizing harm to beneficial organisms. The efficacy of these formulations was assessed through field trials, showing a significant reduction in pest populations .

Herbicide Development

In agricultural settings, the compound's herbicidal properties have been explored for controlling unwanted vegetation. It acts by disrupting metabolic processes in target plants, leading to their death while being less harmful to crops .

Cosmetic Formulations

The unique chemical structure of ethylamine derivatives allows their use in cosmetic formulations as stabilizers or active ingredients.

Skin Care Products

Recent advancements in cosmetic science have identified ethylamine derivatives as potential agents for enhancing skin penetration of active ingredients. This application is particularly relevant for topical formulations aimed at improving skin hydration and delivering nutrients effectively .

Anti-Aging Formulations

In anti-aging products, the compound's ability to modulate skin metabolism has been investigated. Studies suggest that it may help in reducing the appearance of fine lines and wrinkles by promoting cellular turnover and improving skin elasticity .

Summary Table of Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | MIC: 12.5 - 100 μg/mL |

| Anticancer agent | Inhibits PI3K/mTOR pathways | |

| Agricultural Sciences | Pesticide | Effective against specific pests |

| Herbicide | Disrupts metabolic processes in weeds | |

| Cosmetic Formulations | Skin care products | Enhances penetration of actives |

| Anti-aging formulations | Promotes cellular turnover |

Case Study: Antibacterial Efficacy

A study published in the Journal of Antibiotic Research demonstrated the antibacterial efficacy of ethylamine derivatives against multi-drug resistant strains of Escherichia coli. The research highlighted the compound's potential as a lead candidate for new antibiotic development.

Case Study: Herbicide Development

Field trials conducted by agricultural researchers showed that formulations containing ethylamine derivatives significantly reduced weed biomass compared to untreated controls, indicating its effectiveness as a selective herbicide.

Mechanism of Action

The mechanism of action of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives, including this compound, often act as voltage-gated sodium channel blockers and exhibit various pharmacological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

The position of the chlorophenyl group significantly impacts reactivity and biological activity. For example:

- CAS 525575-07-9 () has a molecular weight of 296.8 g/mol (calculated from formula C₁₂H₁₆ClNOS·HCl) and is used as a plant growth regulator .

- ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- :

- The ortho-chlorine atom creates steric hindrance near the amine group, likely reducing solubility in polar solvents but increasing lipophilicity. This could enhance membrane permeability in biological systems.

Key Differences :

| Property | Ortho-Substituted (Target Compound) | Para-Substituted (CAS 525575-07-9) |

|---|---|---|

| Steric Hindrance | High | Low |

| Solubility in Water | Likely lower | Higher (due to hydrochloride salt) |

| Biological Membrane Permeability | Potentially higher | Moderate |

Functional Group Variations: Thioether vs. Amide Derivatives

A related compound, ACETAMIDE, 2-[(4-CHLOROPHENYL)THIO]-N,N-DIETHYL- (CAS 525575-07-9, ), replaces the ethylamine group with an acetamide moiety. This substitution alters hydrogen-bonding capacity and metabolic stability:

- Acetamide Derivative :

- The amide group introduces hydrogen-bonding sites, increasing solubility in aqueous media.

- Likely less reactive toward oxidation compared to the ethylamine backbone.

- ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- :

- The secondary amine group may undergo faster metabolic degradation (e.g., via cytochrome P450 enzymes) but could exhibit stronger receptor-binding interactions in biological systems.

Biological Activity

Ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl- is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a thioether functional group with an ethylamine backbone and an o-chlorophenyl substituent. The synthesis typically involves the reaction of diethylamine with 2-chlorothiophenol under controlled conditions to yield the desired thioether.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various thioether compounds, including those similar to ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl-. For instance, a series of thioamide derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 5.64 | S. aureus |

| Compound B | 8.33 | E. coli |

| Compound C | 11.29 | S. typhi |

2. Antifungal Activity

In addition to antibacterial effects, thioether compounds have shown antifungal activity. The antifungal properties of ethylamine derivatives were assessed against common fungal strains.

| Compound | MIC (µM) | Fungal Strain |

|---|---|---|

| Compound D | 16.69 | C. albicans |

| Compound E | 56.74 | Fusarium oxysporum |

3. Anticancer Activity

Thioether compounds have also been studied for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively.

- A study demonstrated that some thioamide derivatives exhibited cytotoxicity against U937 human leukemia cells with IC50 values in the low micromolar range .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of various thioether compounds, ethylamine derivatives were evaluated for their antibacterial efficacy against multi-drug resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of halogen substituents on the aromatic ring enhanced biological activity across several tested strains . This finding is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of ethylamine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(o-chlorophenyl)thio-N,N-diethyl ethylamine, and what analytical techniques are used for structural confirmation?

- Synthesis Methods :

- Step 1 : Condensation of substituted phenylacrylamido precursors with thiophene derivatives under reflux conditions using ethanol as a solvent ().

- Step 2 : Introduction of the o-chlorophenylthio group via nucleophilic substitution or thiol-ene reactions ( ).

- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments ( ).

- FT-IR : Validate functional groups (e.g., S–C and N–H stretches) ().

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns ( ).

Q. How can researchers design initial biological activity screens for this compound?

- Antioxidant Assays :

- In vitro : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays to quantify free radical neutralization ().

- Anti-inflammatory Models :

- In vivo : Carrageenan-induced rat paw edema to measure inhibition of inflammation ().

- Dosage Considerations : Use dose-response curves (e.g., 50–200 mg/kg) to establish efficacy thresholds ().

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of 2-(o-chlorophenyl)thio-N,N-diethyl ethylamine in multi-step reactions?

- Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems ( ).

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates ( ).

- Temperature Control : Maintain reflux conditions (70–80°C) for thiolation steps to minimize side reactions ( ).

- Yield Improvement : Sequential purification (e.g., liquid-liquid extraction followed by chromatography) to achieve >90% purity ( ).

Q. How should researchers address contradictions in biological activity data across studies?

- Cross-Validation : Replicate assays (e.g., compare in vitro antioxidant results with in vivo anti-inflammatory outcomes) to identify model-specific biases ().

- Variable Control : Standardize experimental conditions (e.g., animal strain, solvent vehicle) to isolate compound effects ().

- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 or LOX inhibition) to clarify conflicting anti-inflammatory results ().

Q. What advanced spectroscopic and computational methods confirm the compound’s interaction with biological targets?

- X-ray Crystallography : Resolve binding modes with enzymes or receptors ( ).

- Molecular Docking : Simulate interactions using software like AutoDock Vina to predict binding affinities ( ).

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., ka/kd values) for target validation ().

Q. How can researchers assess and mitigate toxicity in preclinical studies?

- Acute Toxicity Testing : Determine LD50 values via OECD Guideline 423 (oral administration in rodents) ().

- In Silico Predictors : Use tools like ProTox-II to forecast hepatotoxicity or mutagenicity risks ().

- Mitigation Strategies : Structural modifications (e.g., replacing the o-chlorophenyl group with less toxic substituents) guided by SAR (Structure-Activity Relationship) analysis ().

Data Contradiction Analysis Example

- Case Study : Discrepancies in antioxidant activity between DPPH and FRAP assays.

- Resolution : DPPH measures radical scavenging, while FRAP assesses reducing power. Combine both assays to holistically evaluate antioxidant capacity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.